

Technical Support Center: Deucrictibant Development

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Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Deucrictibant**. The information focuses on the impact of food on **Deucrictibant** absorption, based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is **Deucrictibant** and what is its mechanism of action?

A1: **Deucrictibant** is an investigational, orally administered small molecule that acts as a selective antagonist of the bradykinin B2 receptor.[\[1\]](#)[\[2\]](#) By blocking this receptor, **Deucrictibant** prevents bradykinin from binding and initiating the signaling cascade that leads to increased vascular permeability and swelling, which are characteristic of conditions like hereditary angioedema (HAE) and acquired angioedema (AAE).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What formulations of **Deucrictibant** are in development?

A2: Pharvaris is developing two distinct oral formulations of **Deucrictibant** to meet different clinical needs[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#):

- Immediate-Release (IR) Capsule (PHVS416): Designed for rapid absorption and onset of action to treat acute angioedema attacks on-demand.[\[3\]](#)[\[8\]](#)

- Extended-Release (XR) Tablet (PHVS719): Developed for once-daily prophylactic (preventative) treatment, providing sustained drug exposure over 24 hours.[3][8]

Q3: Does food have a significant impact on the absorption of the **Deucrictibant** extended-release (XR) tablet?

A3: Based on Phase 1 clinical data, food has a minimal effect on the overall exposure of the **Deucrictibant** XR tablet. While the rate of absorption is slightly slowed, the total drug absorbed remains comparable between fed and fasted states. Specifically, the time to reach maximum plasma concentration (Tmax) is slightly longer under fed conditions. However, the sustained therapeutic exposure over 24 hours is maintained regardless of food intake.[8]

Q4: How does the pharmacokinetic profile of the **Deucrictibant** XR tablet support once-daily dosing for prophylaxis?

A4: The extended-release formulation is designed to provide sustained plasma concentrations above the therapeutic threshold for over 24 hours with a single daily dose.[5][8]

Pharmacokinetic studies have shown that the XR tablet achieves a steady state in approximately two to three days and maintains exposure levels sufficient for prophylactic efficacy.[4]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Variability in pharmacokinetic data in a non-clinical setting.	Differences in animal feeding schedules relative to dosing.	Standardize the feeding schedule in your experimental protocol. For the XR formulation, based on clinical data, food is not expected to be a major variable affecting total exposure, but it may influence the rate of absorption.
Unexpectedly rapid absorption profile observed with the XR formulation.	Potential formulation integrity issue.	Verify the source and storage conditions of the Deucrictibant XR tablets. Ensure that the tablets have not been crushed or altered in a way that would compromise the extended-release mechanism.
Difficulty replicating in-vitro dissolution profiles.	Inappropriate dissolution medium or mechanical stress simulation.	The dissolution of the XR tablet is a gradual, near-linear process. Ensure your in-vitro setup simulates the gastrointestinal matrix and mechanical stresses appropriately to mimic in-vivo conditions.

Data on Food Effect on Deucrictibant Absorption

The following table summarizes the pharmacokinetic data from a Phase 1 study evaluating the effect of food on the single-dose administration of the **Deucrictibant** 40 mg extended-release (XR) tablet.

Pharmacokinetic Parameter	Fasting Conditions (N=17)	Fed Conditions (N=14)
AUC (Area Under the Curve)	Comparable	Comparable
Cmax (Maximum Plasma Concentration)	Comparable	Comparable
Median Tmax (Time to Cmax)	5 hours	7 hours
Mean t _{1/2} (Half-life)	6.0 hours	6.1 hours

Data sourced from a presentation by Pharvaris.

Experimental Protocols

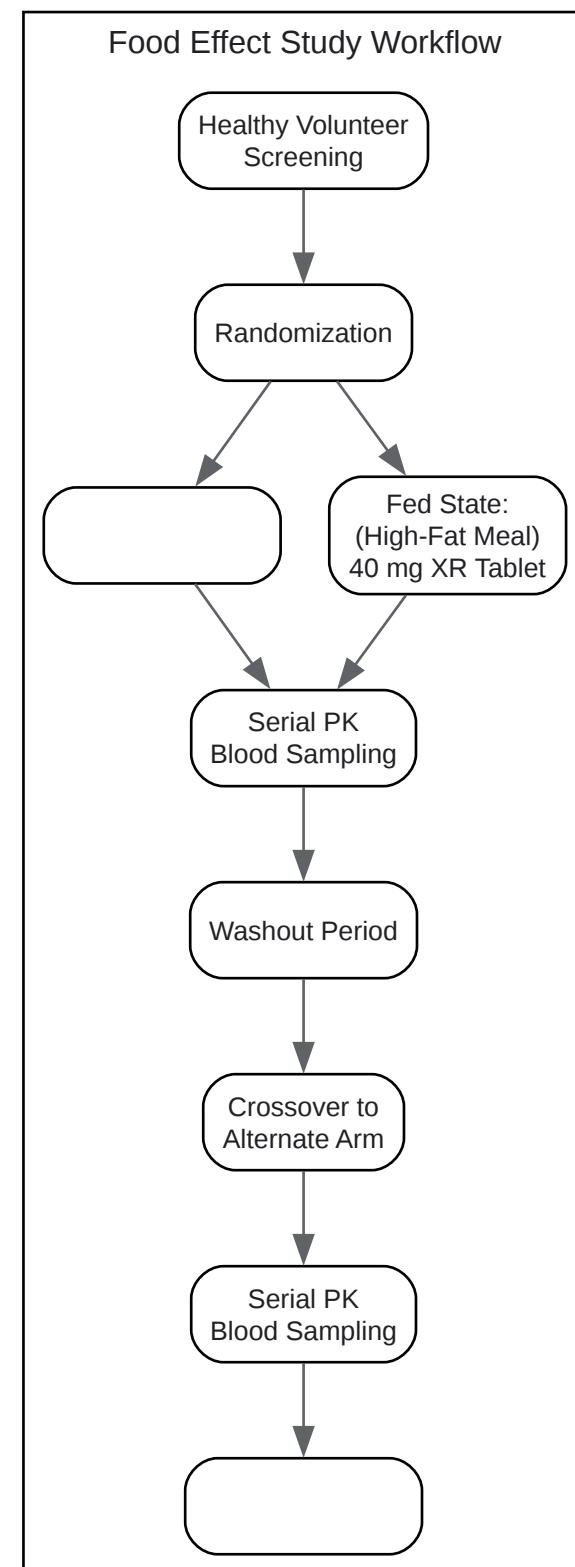
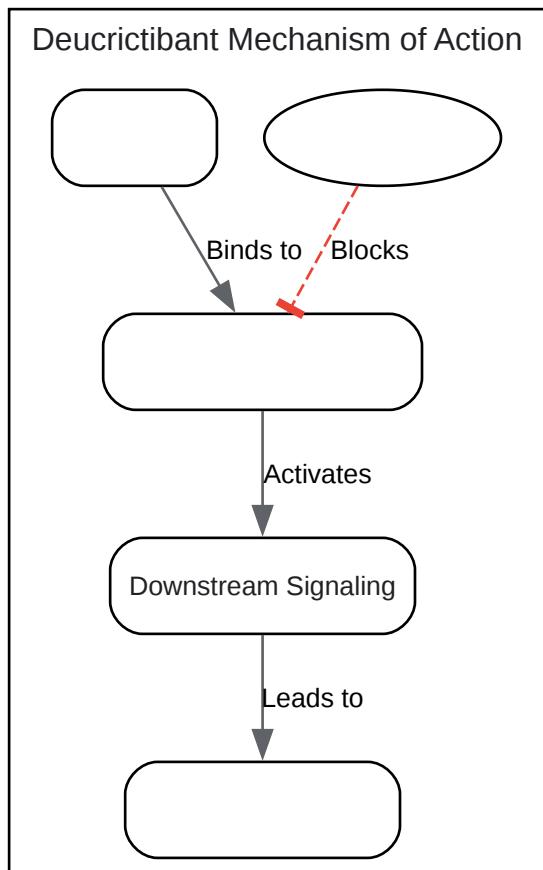
Phase 1 Study: Food Effect on **Deucrictibant** XR Tablet Pharmacokinetics

While the complete, detailed protocol is proprietary, the key methodological aspects of the open-label Phase 1 study to assess the food effect on the pharmacokinetics (PK) of the **Deucrictibant** XR tablet can be summarized as follows:

- Study Design: A single-dose, two-sequence, crossover study in healthy adult volunteers.
- Treatment Arms:
 - Fasted State: A single oral dose of **Deucrictibant** 40 mg XR tablet administered after an overnight fast.
 - Fed State: A single oral dose of **Deucrictibant** 40 mg XR tablet administered after a standardized high-fat meal.
- PK Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of **Deucrictibant**.
- Bioanalytical Method: A validated bioanalytical method was used to quantify **Deucrictibant** concentrations in plasma samples.

- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters, including AUC, Cmax, and Tmax.

Visualizations



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